molecular formula C17H16N4O2S2 B2490966 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 893980-89-7

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2490966
CAS No.: 893980-89-7
M. Wt: 372.46
InChI Key: WEZBQMXLIQFUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis , a form of programmed necrotic cell death, as well as inflammatory signaling pathways such as NF-κB and apoptosis. This compound exerts its effect by binding to the allosteric site of RIPK1, effectively stabilizing its inactive conformation and preventing kinase activation. Its primary research value lies in its application as a critical pharmacological tool for dissecting the role of RIPK1-mediated necroptosis in the pathogenesis of various diseases. Researchers utilize this inhibitor to investigate mechanisms in neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, ischemia-reperfusion injury models, and systemic inflammatory conditions. By specifically inhibiting RIPK1, this compound allows scientists to delineate the contribution of necroptosis from other cell death pathways, thereby validating RIPK1 as a therapeutic target and facilitating the development of novel treatment strategies for conditions where uncontrolled cell death and inflammation are central.

Properties

IUPAC Name

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-11-9-25-17(18-11)19-15(22)10-24-16-8-7-13(20-21-16)12-5-3-4-6-14(12)23-2/h3-9H,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZBQMXLIQFUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is unique due to its specific combination of the pyridazinone and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for targeted interactions with specific enzymes and receptors, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a pyridazine core, a methoxyphenyl group, and a thioacetamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in treating neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O1SC_{16}H_{18}N_{4}O_{1}S, with a molecular weight of 318.41 g/mol. The structural features include:

  • Pyridazine Ring : Known for its nitrogen-containing aromatic structure, enhancing biological interactions.
  • Thio Group : Contributes to the compound's reactivity and potential biological effects.
  • Methoxyphenyl Group : This moiety is significant for modulating biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Core : Utilizing hydrazine or aryl hydrazines with suitable carbonyl compounds.
  • Electrophilic Aromatic Substitution : Introduction of the methoxyphenyl group.
  • Thioether Formation : Reaction with thiol compounds to form the thioether linkage.
  • Acetamide Formation : Finalizing the structure by acylating the thioether derivative.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its role as an acetylcholinesterase inhibitor . This mechanism involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine, which may have implications in treating conditions like Alzheimer’s disease. The inhibition leads to increased acetylcholine levels in synaptic clefts, enhancing neurotransmission.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including:

  • IC50 values indicating effective concentrations required for 50% inhibition of cell growth.
  • Structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance activity against cancer cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of electron-withdrawing groups has been correlated with increased antibacterial efficacy.

Case Studies and Research Findings

StudyCompoundActivityIC50/ED50
Xia et al. (2022)This compoundAntitumor49.85 μM
Liaras et al. (2014)Thiazole derivativesAntibacterialMIC 31.25 µg/mL
Fan et al. (2022)Pyrazole derivativesAnticancerIC50 = 0.30 nM

The mechanism of action for this compound primarily revolves around its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Binding to the enzyme's active site enhances acetylcholine levels.
  • Cytotoxic Mechanisms : Inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
  • Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyridazine-thioether core. Key steps include coupling 2-methoxyphenyl-substituted pyridazine with thioacetamide intermediates via nucleophilic substitution. Optimal conditions require:

  • Catalysts : Triethylamine for deprotonation and reaction acceleration .
  • Solvents : Dichloromethane or ethanol for solubility and stability of intermediates .
  • Temperature control : 50–70°C to balance reaction rate and side-product formation .
    Methodological validation via TLC and HPLC at each step ensures purity (>95%) before proceeding .

Basic: What spectroscopic techniques are critical for structural validation, and how are spectral artifacts resolved?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy group at 2-phenyl, thiazole NH resonance at δ 12.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+^+) and detects sulfoxide byproducts from thioether oxidation .
  • IR : Confirms acetamide C=O stretch (~1650 cm1^{-1}) and thiazole C-S vibrations (~680 cm1^{-1}) .
    Artifacts (e.g., residual solvents in NMR) are minimized by lyophilization or repeated recrystallization .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Solubility : Use PBS/DMSO mixtures (≤1% DMSO) to avoid false negatives in cell-based assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Core modifications : Replace the 2-methoxyphenyl group with fluorophenyl (enhanced lipophilicity) or imidazole (hydrogen bonding) .
  • Thioether vs. sulfone : Compare bioactivity after oxidizing the thioether to sulfone to assess sulfur’s redox role .
  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2), guiding rational substitutions .

Advanced: How can contradictory data between in vitro and in vivo efficacy be resolved?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability limitations .
  • Metabolite screening : Incubate the compound with liver microsomes to detect rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance stability and target delivery .

Advanced: What computational methods are suitable for predicting off-target interactions?

Answer:

  • Molecular dynamics (MD) simulations : Analyze binding stability with non-target proteins (e.g., hERG channel) over 100-ns trajectories .
  • Chemoproteomics : Use affinity-based probes to capture interactomes in cell lysates, followed by LC-MS/MS identification .
  • Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .

Advanced: How can reaction mechanisms for thioether formation be experimentally validated?

Answer:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} using deuterated pyridazine to confirm nucleophilic aromatic substitution (SN_\text{N}Ar) vs. radical pathways .
  • Trapping intermediates : Use ESI-MS to detect transient species (e.g., Meisenheimer complexes) in situ .
  • DFT calculations : Map energy profiles for transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Basic: How to assess compound stability under varying pH and temperature conditions?

Answer:

  • Forced degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via UPLC-PDA .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
  • Light exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .

Advanced: What strategies mitigate metabolic instability identified in preclinical studies?

Answer:

  • Isosteric replacement : Substitute metabolically labile methoxy groups with trifluoromethoxy .
  • Deuterium incorporation : Replace vulnerable C-H bonds (e.g., thiazole methyl) with C-D to slow oxidative metabolism .
  • Prodrug design : Mask the acetamide as an ester for delayed hydrolysis in vivo .

Advanced: How to resolve crystallinity issues during formulation development?

Answer:

  • Polymorph screening : Use solvents like ethyl acetate/hexane mixtures to isolate stable Form I crystals (PXRD validation) .
  • Amorphous solid dispersions : Blend with polymers (e.g., HPMCAS) via spray-drying to enhance solubility .
  • Co-crystallization : Co-formulate with succinic acid to improve thermal stability .

Basic: What are the best practices for storing this compound to prevent degradation?

Answer:

  • Storage conditions : -20°C under argon in amber vials to prevent oxidation/hydrolysis .
  • Lyophilization : Freeze-dry in 10 mM ammonium acetate (pH 5.0) for long-term stability .
  • QC checks : Monitor purity biannually via HPLC and adjust storage protocols if degradation exceeds 5% .

Advanced: How to design a robust SAR study when structural analogs are scarce?

Answer:

  • Fragment-based design : Screen smaller fragments (e.g., pyridazine-thioether core) for activity, then iteratively add substituents .
  • Diversity-oriented synthesis : Use Ugi or Passerini reactions to generate libraries with varied R-groups .
  • Virtual screening : Dock commercially available fragments (e.g., ZINC15 database) to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.